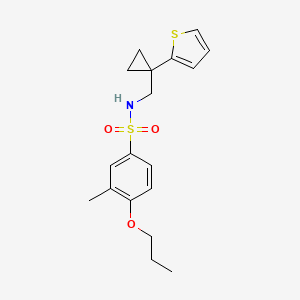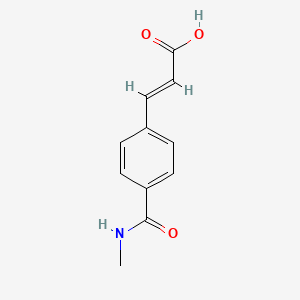
4-(Methylcarbamoyl)cinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinnamic acid is an organic compound classified under the phenylpropanoid class of compounds. It is a white crystalline substance that is slightly soluble in water and freely soluble in many organic solvents . It has a molecular formula of C9H8O2 and a molecular weight of 148.16 g/mol .
Synthesis Analysis
Cinnamic acid can be synthesized from benzaldehyde in a reaction known as the Perkin reaction . In a study, a series of cinnamic acid analogs were designed and synthesized for their quorum sensing inhibitory activities .Molecular Structure Analysis
The structure of cinnamic acid is composed of a benzene ring, an alkene double bond, and an acrylic acid functional group . This makes it possible to modify these functionalities with a variety of compounds, resulting in bioactive agents with enhanced efficacy .Chemical Reactions Analysis
Cinnamic acid and its derivatives have been involved in various chemical reactions. For example, glycerol was reacted with 4-methoxy cinnamic acid to prepare the corresponding 4-methoxy cinnamoyl glycerol . Another example is the bromination of cinnamic acid to prepare 2,3-dibromo-3-phenylpropanoic acid .Physical And Chemical Properties Analysis
Cinnamic acid has a melting point range of 133 to 136 degrees Celsius and decomposes upon heating . It possesses a carboxyl group (-COOH) and a styrene unit, which contribute to its chemical behavior .科学的研究の応用
Agrochemical Development
Research has indicated that derivatives of cinnamic acid, including 4-(Methylcarbamoyl)cinnamic acid, can be effectively used in developing agrochemicals. These compounds play a significant role in controlling plant viruses and bacterial diseases by enhancing plant defense responses. Their ability to activate plant defense mechanisms makes them valuable in agricultural research and applications, contributing to the development of novel plant protection strategies.
Photoactive Material Synthesis
In the realm of material science, cinnamic acid derivatives demonstrate unique properties when exposed to ultraviolet (UV) light. These properties are harnessed in the synthesis of biobased functional materials, such as photoresponsive and biobased plastics. The photoactive nature of these compounds, especially under UV irradiation, is leveraged to create organic-solvent-soluble polyimides. These materials show promise in various applications due to their responsiveness to light, which is a crucial attribute in the development of advanced materials.
Structural Modification of Natural Products
Cinnamic acid is also extensively used in the structural modification of natural products. This application is particularly important in enhancing the biological activity and reducing the cytotoxicity of these products. The structural modification capabilities of cinnamic acid derivatives, including this compound, play a critical role in the development of new and more effective compounds in various fields of research, including medicinal chemistry and drug development.
作用機序
Target of Action
4-(Methylcarbamoyl)cinnamic acid, a derivative of cinnamic acid, primarily targets Hemoglobin subunit alpha and Hemoglobin subunit beta . These hemoglobin subunits play a crucial role in oxygen transport in the human body.
Mode of Action
Studies on cinnamic acid, from which this compound is derived, suggest that it exerts its activity throughplasma membrane disruption, nucleic acid and protein damage, and the induction of intracellular reactive oxygen species .
Biochemical Pathways
Cinnamic acid, the parent compound of this compound, is involved in the biochemical route that yields lignin, a polymeric material that provides mechanical support to the plant cell wall
Pharmacokinetics
The pharmacokinetics of cinnamic acid, from which this compound is derived, suggest that it is quickly absorbed and then metabolized mainly into hippuric acid . The bioavailability of cinnamic acid from its natural sources was found to be higher than that from pure cinnamic acid . .
Result of Action
Cinnamic acid and its derivatives have been reported to exhibitantioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties .
Safety and Hazards
将来の方向性
Cinnamic acid and its derivatives have shown potential in treating various conditions such as cancer, bacterial infections, diabetes, and neurological disorders . Future research may focus on enhancing the biological efficacy of synthesized cinnamic acid derivatives and exploring their potential as therapeutic agents .
特性
IUPAC Name |
(E)-3-[4-(methylcarbamoyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-11(15)9-5-2-8(3-6-9)4-7-10(13)14/h2-7H,1H3,(H,12,15)(H,13,14)/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBKEHKMLPTJFE-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=C(C=C1)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2967392.png)
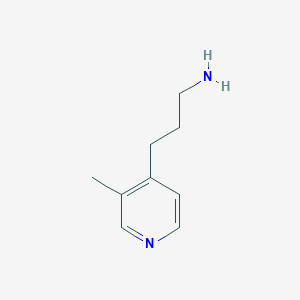
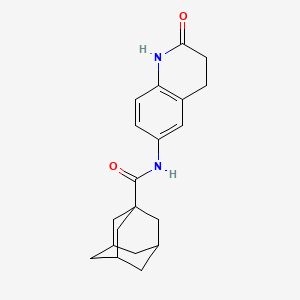

![methyl 4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioylcarbamoyl]benzoate](/img/structure/B2967397.png)

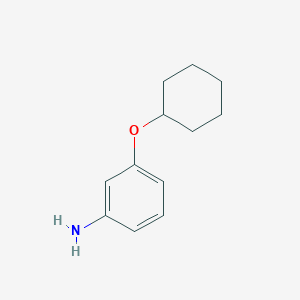

![ethyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2967406.png)
![N-[Cyano-(4-fluorophenyl)methyl]-2-ethylbenzamide](/img/structure/B2967408.png)
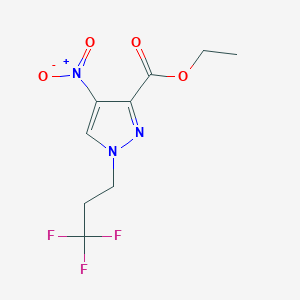
![tert-butyl 3-cyano-4-[1-(3-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2967410.png)
